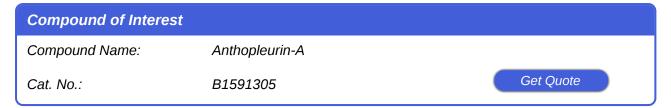


Anthopleurin-A: A Deep Dive into Structure and Cardiotonic Function

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Anthopleurin-A (AP-A) is a potent polypeptide cardiotonic agent isolated from the sea anemone Anthopleura xanthogrammica. Belonging to the family of sea anemone toxins, AP-A has garnered significant interest within the scientific community for its selective action on cardiac tissue, presenting a potential therapeutic avenue for cardiac insufficiencies. This technical guide provides a comprehensive overview of the structure and function of Anthopleurin-A, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.

Molecular Structure of Anthopleurin-A

Anthopleurin-A is a 49-amino acid polypeptide characterized by a compact and stable three-dimensional structure. This stability is largely conferred by the presence of three disulfide bridges.

Primary and Secondary Structure

The primary structure of AP-A consists of a single polypeptide chain of 49 amino acid residues. Its secondary structure is dominated by a four-stranded antiparallel β -sheet. This β -sheet motif is a common feature among sea anemone toxins and is crucial for the molecule's overall fold and function.



Tertiary Structure and Conformational Heterogeneity

The tertiary structure of **Anthopleurin-A** in aqueous solution has been elucidated using nuclear magnetic resonance (NMR) spectroscopy.[1][2][3][4] The molecule adopts a compact fold with the four β-strands connected by loops. A notable feature of AP-A's structure is its conformational heterogeneity in solution, which arises from cis-trans isomerization about the Gly40-Pro41 peptide bond.[2] High-field NMR has revealed the presence of both major and minor conformers, which may have implications for its binding kinetics and biological activity.[2]

Mechanism of Action and Physiological Function

Anthopleurin-A exerts its primary physiological effect by modulating the function of voltagegated sodium channels (NaV), with a pronounced selectivity for the cardiac isoform, NaV1.5.

Interaction with Voltage-Gated Sodium Channels

AP-A binds to the extracellular receptor site 3 of the α -subunit of voltage-gated sodium channels. This binding slows the inactivation of the channel, leading to a prolonged influx of sodium ions during the action potential. This toxin retains a remarkable ability to discriminate between the cardiac (NaV1.5) and neuronal sodium channels.[5]

Positive Inotropic Effect on Cardiac Muscle

The prolonged sodium influx caused by AP-A leads to an increase in intracellular calcium concentration via the sodium-calcium exchanger. This elevation in intracellular calcium enhances the force of myocardial contraction, resulting in a potent positive inotropic effect.[6] Notably, this increase in contractility is not typically accompanied by an increase in heart rate. [6] At nanomolar concentrations, AP-A enhances myocardial contractility without affecting automaticity.[7]

Electrophysiological Effects

Electrophysiological studies have demonstrated that **Anthopleurin-A** significantly prolongs the duration of the cardiac action potential, a direct consequence of the slowed sodium channel inactivation.[8][9] This effect is particularly evident in ventricular myocytes.

Quantitative Data



The following tables summarize the key quantitative data regarding the binding affinity and physiological effects of **Anthopleurin-A**.

Parameter	Value	Channel Isoform	Method	Reference
Binding Affinity				
Kd	2.5 nM	Cardiac (NaV1.5)	Electrophysiolog y	[5]
Kd	120 nM	Neuronal	Electrophysiolog y	[5]
Kd	14 nM	Cardiac (NaV1.5)	Ion Flux	[5]
Kd	400 nM	Neuronal	Ion Flux	[5]
Inotropic Effect				
Effective Concentration	> 3 x 10-9 M	Guinea-pig vas deferens	Contraction Assay	[10]
Effective Concentration	0.2 x 10-8 M	Cat heart papillary muscles	Contraction Assay	[11]
Electrophysiologi cal Effects				
Inactivation Time Constant (τh)	1.5 msec (Control) -> 21 msec (AP-A)	Neonatal rat ventricular myocytes	Whole-cell patch clamp	[8]
Peak Na+ Current	0.7 nA (Control) - > 1.3 nA (AP-A)	Neonatal rat ventricular myocytes	Whole-cell patch clamp	[8]
Increase in Peak Na+ Conductance	38%	Guinea pig ventricular myocytes	Whole-cell patch clamp	[9]

Table 1: Binding Affinity and Functional Effects of **Anthopleurin-A**.



Animal Model	Preparation	Effect	Concentration	Reference
Dog	Conscious	Increased LV dP/dt max	2 μg/kg i.v.	[11][12]
Dog	Anesthetized	Increased myocardial contractile force by 25%	2.6 μg/kg	[11]
Cat	Isolated heart papillary muscle	Increased force of contraction	0.2 x 10-8 M	[11]
Guinea-pig	Atria and ventricles	Increased action potential duration	5 x 10-9 M	[6]
Rat, Rabbit, Guinea-pig, Cat	Isolated cardiac muscles	Positive inotropic effect	Not specified	[6]

Table 2: In Vivo and Ex Vivo Effects of Anthopleurin-A.

Experimental Protocols Determination of 3D Structure by NMR Spectroscopy

The three-dimensional structure of **Anthopleurin-A** in solution was determined using high-field nuclear magnetic resonance (NMR) spectroscopy.

Methodology:

- Sample Preparation: Lyophilized Anthopleurin-A is dissolved in an aqueous buffer, typically at a pH that mimics physiological conditions.
- NMR Data Acquisition: A series of two-dimensional NMR experiments are performed, including:
 - COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

Foundational & Exploratory





- TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance constraints for structure calculation.
- Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the amino acid sequence of AP-A.[1][3]
- Structure Calculation: The distance constraints obtained from NOESY spectra, along with dihedral angle constraints from coupling constants, are used as input for structure calculation algorithms (e.g., distance geometry and simulated annealing) to generate an ensemble of 3D structures consistent with the experimental data.



Dissolution in Buffer NMR Data Acquisition 2D COSY 2D TOCSY 2D NOESY Data Analysis and Structure Calculation Resonance Assignment

Distance & Angle Constraints

Structure Calculation

3D Structure Ensemble

NMR Structure Determination Workflow for Anthopleurin-A

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NMR Structure Determination Workflow.



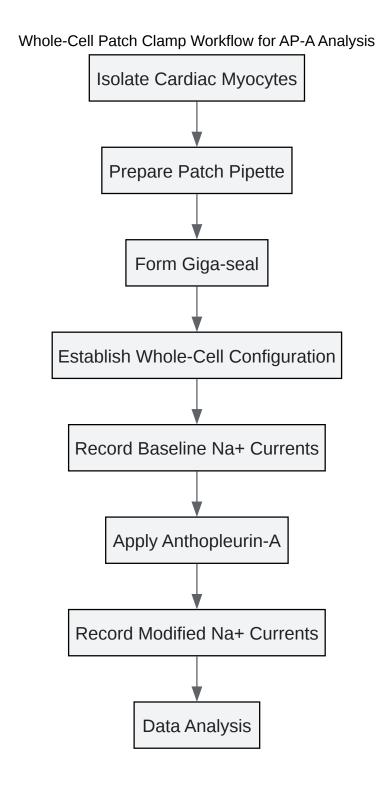
Whole-Cell Patch Clamp Electrophysiology

The effects of **Anthopleurin-A** on the electrophysiological properties of cardiac myocytes are studied using the whole-cell patch-clamp technique.[13][14]

Methodology:

- Cell Isolation: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rat).[9]
- Pipette Preparation: Glass micropipettes with a tip diameter of ~1-2 μm are fabricated and filled with an intracellular solution mimicking the ionic composition of the cell's interior.
- Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).
- Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
- Data Recording: The cell is voltage-clamped at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit sodium currents. The currents are recorded in the absence and presence of **Anthopleurin-A** in the extracellular solution.
- Data Analysis: The recorded currents are analyzed to determine the effects of AP-A on parameters such as peak current amplitude, inactivation kinetics, and voltage-dependence of activation and inactivation.





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Whole-Cell Patch Clamp Workflow.



Measurement of Inotropic Effect

The positive inotropic effect of **Anthopleurin-A** is quantified by measuring the contractile force of isolated cardiac muscle preparations, such as papillary muscles.[15]

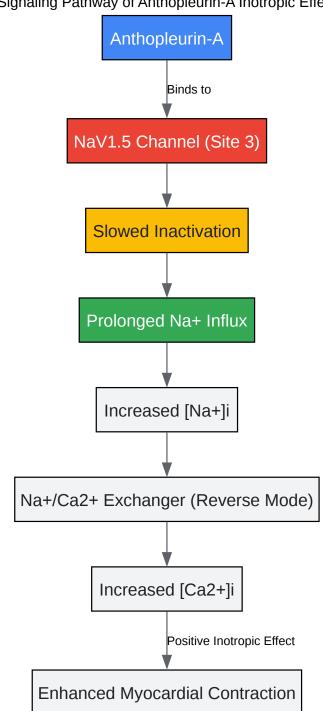
Methodology:

- Tissue Preparation: Papillary muscles are dissected from the ventricles of animal hearts
 (e.g., cat, guinea pig) and mounted in an organ bath containing a physiological salt solution,
 maintained at a constant temperature and oxygenated.
- Stimulation: The muscle is electrically stimulated at a fixed frequency to elicit regular contractions.
- Force Measurement: The isometric contractile force is measured using a force transducer and recorded.
- Drug Application: After a stabilization period, **Anthopleurin-A** is added to the organ bath in increasing concentrations.
- Data Analysis: The change in contractile force is measured at each concentration to determine the dose-response relationship and calculate parameters such as the EC50.

Signaling Pathway

The positive inotropic effect of **Anthopleurin-A** is mediated by a well-defined signaling pathway initiated by its interaction with cardiac voltage-gated sodium channels.





Signaling Pathway of Anthopleurin-A Inotropic Effect

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AP-A Signaling Pathway.



Conclusion

Anthopleurin-A stands out as a fascinating and potent cardiotonic polypeptide. Its well-defined structure, selective mechanism of action on cardiac sodium channels, and resultant positive inotropic effect make it a valuable tool for cardiovascular research. The detailed understanding of its structure-function relationship, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for further investigation into its therapeutic potential and for the design of novel cardiotonic drugs.

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